molecular formula C17H16N4O2S B13066780 2-{[3-(4-Methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide

2-{[3-(4-Methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide

Cat. No.: B13066780
M. Wt: 340.4 g/mol
InChI Key: LVZNHANSGQZGBG-UHFFFAOYSA-N
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Description

2-{[3-(4-Methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide is a complex organic compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a quinazolinone core, a sulfanyl group, and an acetohydrazide moiety. This compound is of interest due to its potential biological activities and its role as an intermediate in organic synthesis.

Preparation Methods

The synthesis of 2-{[3-(4-Methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide typically involves multiple steps. One common synthetic route starts with the preparation of the quinazolinone core, followed by the introduction of the sulfanyl group and the acetohydrazide moiety. The reaction conditions often include the use of specific catalysts and solvents to facilitate the desired transformations. Industrial production methods may involve optimization of these steps to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{[3-(4-Methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular processes. The exact pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar compounds include other quinazolinone derivatives and acetohydrazides. What sets 2-{[3-(4-Methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. Some similar compounds are:

Properties

Molecular Formula

C17H16N4O2S

Molecular Weight

340.4 g/mol

IUPAC Name

2-[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetohydrazide

InChI

InChI=1S/C17H16N4O2S/c1-11-6-8-12(9-7-11)21-16(23)13-4-2-3-5-14(13)19-17(21)24-10-15(22)20-18/h2-9H,10,18H2,1H3,(H,20,22)

InChI Key

LVZNHANSGQZGBG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NN

Origin of Product

United States

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